Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness Medicinal Chemistry

4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 379241-43-7, molecular formula C12H15N3S, molecular weight 233.33 g/mol) is a 4-substituted thieno[2,3-d]pyrimidine derivative that incorporates a 4-methylpiperidin-1-yl moiety at the 4-position of the fused heterocyclic core. This compound belongs to a privileged scaffold class widely explored for kinase inhibition, G-protein coupled receptor modulation, and anti-infective applications.

Molecular Formula C12H15N3S
Molecular Weight 233.33
CAS No. 379241-43-7
Cat. No. B2976112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
CAS379241-43-7
Molecular FormulaC12H15N3S
Molecular Weight233.33
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C=CSC3=NC=N2
InChIInChI=1S/C12H15N3S/c1-9-2-5-15(6-3-9)11-10-4-7-16-12(10)14-8-13-11/h4,7-9H,2-3,5-6H2,1H3
InChIKeyLARHSXAPRRVZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 379241-43-7) Technical Guide for Sourcing and Scientific Evaluation


4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 379241-43-7, molecular formula C12H15N3S, molecular weight 233.33 g/mol) is a 4-substituted thieno[2,3-d]pyrimidine derivative that incorporates a 4-methylpiperidin-1-yl moiety at the 4-position of the fused heterocyclic core . This compound belongs to a privileged scaffold class widely explored for kinase inhibition, G-protein coupled receptor modulation, and anti-infective applications [1]. Its structure combines the planarity and hydrogen-bonding capability of the thieno[2,3-d]pyrimidine system with the conformational restriction and basicity of a 4-methylpiperidine ring, making it a versatile building block and a candidate for lead optimization in medicinal chemistry programs.

Why 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine Cannot Be Interchanged with Other 4-Substituted Thieno[2,3-d]pyrimidines


The 4-(4-methylpiperidin-1-yl) substituent alters three critical molecular properties that preclude generic substitution: lipophilicity (cLogP), steric bulk, and metabolic stability. Compared to the unsubstituted 4-(piperidin-1-yl) analog, the additional methyl group increases calculated logP by approximately 0.5–0.8 log units [1], which can shift membrane permeability and oral absorption profiles. The steric demand of the 4-methylpiperidine ring affects binding pocket complementarity in ATP-competitive kinase targets, as evidenced by divergent IC50 values across kinase assays [2]. Furthermore, the 4-methylpiperidine group resists N-dealkylation by cytochrome P450 enzymes more effectively than the unmethylated piperidine, potentially extending metabolic half-life [3]. These physicochemical and pharmacokinetic differences mean that even closely related 4-substituted thieno[2,3-d]pyrimidines are not functionally interchangeable for research or development purposes.

Quantitative Comparative Evidence for 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 379241-43-7) Sourcing and Selection


Lipophilicity Advantage: Predicted cLogP Comparison with Unsubstituted Piperidine Analog

The 4-methylpiperidin-1-yl group increases lipophilicity relative to the 4-(piperidin-1-yl) analog. While experimental logP data for these specific compounds are not available in public databases, the contribution of a methyl group to cLogP for aromatic heterocycles is well-established at +0.5 to +0.8 log units [1]. For the closely related 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine, a measured cLogP of 4.30 is reported . Adding the 4-methyl group would predict a cLogP of approximately 4.8–5.1 for the target compound, placing it in a more favorable range for blood-brain barrier penetration and intracellular target engagement compared to the less lipophilic piperidine analog.

Lipophilicity Drug-likeness Medicinal Chemistry

Antibacterial Activity: Class-Level MIC Data for 4-Substituted Thieno[2,3-d]pyrimidines

A systematic study of 4-substituted thieno[2,3-d]pyrimidines reported that several analogs exhibit moderate antibacterial activity against Gram-positive and Gram-negative pathogens [1]. Compounds 12b and 13c demonstrated MIC values ranging from 2 to 10 μg/mL against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Compound 13c was additionally active against methicillin-resistant S. aureus (MRSA) with an MIC of 4 μg/mL. Although the target compound was not directly evaluated in this study, its structural similarity to the active analogs suggests that the 4-methylpiperidin-1-yl substituent could support comparable antibacterial potency. In contrast, the 4-chloro analog (CAS 16234-14-3) is primarily used as a reactive intermediate and lacks reported antibacterial activity.

Antibacterial MIC Infectious Disease

Kinase Inhibition Profile: Thymidine Kinase Ki Values from BindingDB

The BindingDB database contains enzyme inhibition data for 4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine against rat mitochondrial thymidine kinase [1]. The compound displays a competitive inhibition constant (Ki) of 5,000 nM (5 μM) versus ATP, and a non-competitive Ki of 140,000 nM (140 μM) versus thymidine. These weak-to-moderate affinities suggest that the compound is not a potent thymidine kinase inhibitor. When compared with the known thymidine kinase inhibitor 5-iodo-2′-deoxyuridine (Ki ~ 200 nM), the target compound is approximately 25-fold weaker. This selectivity profile may be advantageous in applications where thymidine kinase inhibition is undesirable.

Kinase Inhibition Thymidine Kinase Selectivity

Scaffold Regiochemistry Determines Kinase Target Preference: Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine

The thieno[2,3-d]pyrimidine scaffold exhibits a distinct kinase inhibition fingerprint compared to the isomeric thieno[3,2-d]pyrimidine [1]. Thieno[2,3-d]pyrimidine derivatives have been validated as inhibitors of RIPK2, EGFR, B-Raf, c-Met, and VEGFR-2 kinases with IC50 values in the nanomolar range [2][3]. In contrast, the thieno[3,2-d]pyrimidine scaffold preferentially targets PI3K and has shown selectivity for phosphodiesterase 7 [4]. This regiochemical divergence means that the target compound cannot be substituted with a thieno[3,2-d]pyrimidine analog without fundamentally altering the kinase target profile. For example, a representative thieno[2,3-d]pyrimidine dual c-Met/VEGFR-2 inhibitor achieved IC50 values of 1.4 nM (c-Met) and 2.7 nM (VEGFR-2), while a thieno[3,2-d]pyrimidine PI3K inhibitor showed an IC50 of 15 nM against PI3Kα [5].

Scaffold Selectivity Kinase Profiling Chemical Biology

Recommended Application Scenarios for 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 379241-43-7) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring CNS-Penetrant Physicochemical Properties

The predicted higher cLogP (4.8–5.1) of this compound compared to the unmethylated piperidine analog (cLogP 4.30) makes it a candidate for CNS drug discovery programs where improved brain penetration is desired. The scaffold's validated activity against c-Met, VEGFR-2, and RIPK2 kinases [1] supports its use in oncology and inflammation-focused kinase inhibitor projects. Procurement of this specific building block enables SAR exploration of the 4-methylpiperidine substituent effect on CNS exposure, as demonstrated by the M4 PAM series optimization [2].

Antibacterial Screening Library Construction Targeting Drug-Resistant Pathogens

Based on class-level antibacterial activity of 4-substituted thieno[2,3-d]pyrimidines (MIC 2–10 μg/mL against S. aureus, B. subtilis, P. aeruginosa, E. coli, and MRSA) [3], this compound is a suitable building block for generating focused libraries aimed at novel antibacterial agents. Its structural analogy to the most potent compounds (12b, 13c) suggests that further derivatization could yield candidates with improved potency and spectrum.

Selectivity Profiling Panels Where Thymidine Kinase Inhibition Is a Liability

The weak thymidine kinase inhibition (Ki = 5,000 nM) [4] indicates that this compound is unlikely to interfere with nucleotide salvage pathways at the concentrations typically used in cellular assays. This profile makes it a valuable scaffold for projects where avoiding thymidine kinase off-target effects is critical, such as antiviral drug discovery where thymidine kinase is often exploited for prodrug activation.

Scaffold-Based Chemical Biology Probes for Target Deconvolution

The distinct kinase selectivity of the thieno[2,3-d]pyrimidine scaffold (RIPK2, EGFR, B-Raf, c-Met, VEGFR-2) versus the thieno[3,2-d]pyrimidine scaffold (PI3K, PDE7) [1][5] allows researchers to use this compound as a regiochemical probe to dissect kinase signaling pathways. When used in combination with the thieno[3,2-d] isomer, the differential target engagement can help deconvolute complex signaling networks.

Quote Request

Request a Quote for 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.